molecular formula C19H21N3O3 B2757858 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-95-1

3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B2757858
CAS RN: 868977-95-1
M. Wt: 339.395
InChI Key: CZKQBZLURXLVOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a key component of the compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Synthesis and Biological Evaluation

Research into novel synthetic pathways and the biological evaluation of similar compounds has been a significant focus. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This study exemplifies the interest in developing compounds with therapeutic potential, exploring their synthesis, structural analysis, and biological activities against specific targets (Rahmouni et al., 2016).

Photophysical Properties

The investigation of compounds with specific photophysical properties has also been prominent. Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation enhanced emission and multi-stimuli-responsive properties, highlighting the potential of such compounds in materials science, specifically in the development of novel luminescent materials and sensors (Srivastava et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of compounds with potential antimicrobial and antioxidant activities have also been pursued. Bhoi et al. (2016) reported on the microwave-assisted synthesis of novel benzothiazole-containing derivatives, evaluating their antibacterial, antioxidant, and antitubercular activities. Such studies underscore the ongoing search for new compounds that can address various diseases and conditions, highlighting the broad applicability of synthetic chemistry in drug discovery (Bhoi et al., 2016).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, demonstrating the integration of computational and experimental approaches in the design and evaluation of potential therapeutic agents. This study exemplifies the interdisciplinary nature of current research efforts, combining chemistry, biology, and computational science to expedite the discovery of compounds with specific biological activities (Flefel et al., 2018).

properties

IUPAC Name

3,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-13-7-9-22-12-15(21-18(22)10-13)6-8-20-19(23)14-4-5-16(24-2)17(11-14)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKQBZLURXLVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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